2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves multiple steps, including the formation of key intermediates and the use of specific reagents to achieve the desired molecular structure. For instance, Gangjee et al. (2008) discuss the synthesis of similar thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting the complex nature of synthesizing such molecules (Gangjee et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this family, including 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, has been characterized by techniques such as X-ray crystallography. Subasri et al. (2016) have elucidated the crystal structures of similar acetamide derivatives, revealing intricate details about their molecular conformations and the angles between different molecular planes (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, demonstrating a range of reactivities due to their complex structures. For example, the presence of thieno[3,2-d]pyrimidin rings and sulfanyl groups in their structure contributes to their chemical versatility and potential as intermediates in synthesizing more complex molecules. Such structural features are explored in research by Hafez et al. (2017), where thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity, indicating the chemical reactivity of similar compounds (Hafez et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular configurations. The intramolecular and intermolecular interactions, including hydrogen bonding, significantly affect their physical characteristics. Studies like those by Subasri et al. (2017) provide insights into the folded conformation of similar molecules, which directly impacts their physical properties (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization, are central to understanding the utility of 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide. Research by Gangjee et al. (2009) on related compounds explores their inhibitory activity against key enzymes, shedding light on the chemical behavior of these molecules (Gangjee et al., 2009).
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-9-2-4-10(5-3-9)18-14(20)13-11(6-7-21-13)17-15(18)22-8-12(16)19/h2-5H,6-8H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEIIDQXYHLNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
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